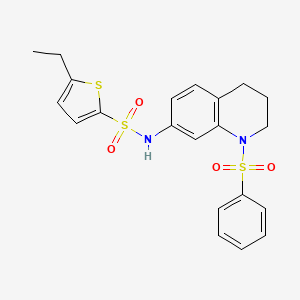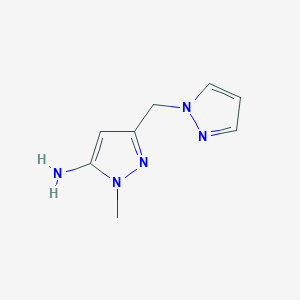
(6-Chloro-2-naphthyl)boronic acid
Overview
Description
(6-Chloro-2-naphthyl)boronic acid is a derivative of naphthylboronic acid, which is a compound of interest in the field of organic synthesis. Naphthylboronic acids are known to be contaminated with HCl when prepared as reported in the literature. However, a simple purification step prior to their use in Suzuki-Miyaura couplings has been found to be crucial for the efficiency of these reactions. This purification allows for the use of parent boronic acids instead of esters at moderate temperatures and enables the use of bromo derivatives in place of iodo derivatives .
Synthesis Analysis
The synthesis of chiral 1,1'-binaphthalenes via the asymmetric Suzuki-Miyaura reaction has been dramatically improved by the purification of naphthylboronic acids. This purification step has rendered some reactions that had previously failed or given extremely poor yields to be efficient. The use of boronic acids, bromonaphthalenes, and ferrocenylphosphane ligands has allowed for convenient access to chiral sterically hindered binaphthalene derivatives .
Molecular Structure Analysis
The molecular structure of this compound is not explicitly detailed in the provided papers. However, boronic acids in general are known for their ability to form reversible condensation reactions, which is a key property that allows them to be used as building blocks for complex molecular architectures .
Chemical Reactions Analysis
Boronic acids, including this compound, are utilized in the Suzuki-Miyaura coupling reaction, which is a cross-coupling method that forms carbon-carbon bonds. The reaction typically involves the coupling of a boronic acid with a halide using a palladium catalyst. The purification of naphthylboronic acids has been shown to significantly improve the yield and efficiency of these reactions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not discussed in the provided papers, boronic acids are generally known for their versatility as building blocks. They can be used to construct complex molecular architectures, including macrocycles, cages, dendritic structures, and rotaxanes, as well as one-, two-, and three-dimensional polymers. These properties are achieved through one-pot reactions from simple starting materials, highlighting the importance of boronic acids in the development of molecular nanostructures and polymeric materials .
Scientific Research Applications
Organometallic Chemistry and Catalysis
- The study by Thilagar et al. (2011) described the reversible formation of a planar chiral ferrocenylboroxine and its supramolecular structure. They synthesized enantiomerically pure boroxine through dehydration of a boronic acid derivative, showing significant communication between ferrocenyl moieties via redox processes, hinting at its potential in catalytic applications Thilagar et al., 2011.
- Hashimoto et al. (2015) reported on boronic acid-catalyzed, highly enantioselective Aza-Michael additions, showcasing the catalytic versatility of boronic acids in organic synthesis Hashimoto et al., 2015.
Materials Science
- Cambre and Sumerlin (2011) highlighted the value of boronic acid-containing polymers in biomedical applications, including the treatment of various diseases. These polymers' unique reactivity and solubility properties make them promising materials for developing new biomaterials Cambre & Sumerlin, 2011.
Biomedical Applications
- Huang et al. (2012) reviewed the progress of selective fluorescent chemosensors by boronic acid for detecting biological active substances, crucial for disease prevention, diagnosis, and treatment. This study underlines the importance of boronic acid derivatives in developing new diagnostic tools Huang et al., 2012.
Polymer Chemistry
- Kihara et al. (2011) discussed the preparation of poly(2-oxy-6-naphthoyl) and copolymers utilizing reaction-induced phase separation during polymerization in the presence of boronic anhydride. This research offers insights into the design and synthesis of novel polymeric materials with enhanced properties Kihara et al., 2011.
Organic Synthesis
- Milanese et al. (2011) explored the synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluated the influence of the adamantyl group on DNA binding, providing insights into the interaction between naphthoic retinoids and DNA. This research is relevant to drug development and understanding molecular interactions at the DNA level Milanese et al., 2011.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are widely used in suzuki–miyaura cross-coupling reactions . These reactions are a type of transition metal-catalyzed carbon–carbon bond-forming reaction.
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the (6-chloronaphthalen-2-yl)boronic acid acts as a nucleophile . The reaction involves the transmetalation of the boronic acid to a palladium catalyst . This process involves the transfer of the (6-chloronaphthalen-2-yl) group from boron to palladium, forming a new carbon–carbon bond .
Biochemical Pathways
The suzuki–miyaura cross-coupling reactions in which it participates can lead to the formation of complex organic compounds . These compounds can potentially interact with various biochemical pathways, depending on their structure and properties.
Pharmacokinetics
The compound is a solid at room temperature , which could influence its absorption and distribution. Its boronic acid group may undergo metabolism in the body, potentially forming borate esters .
Result of Action
The compound’s participation in suzuki–miyaura cross-coupling reactions can result in the formation of complex organic compounds . These compounds can have various effects at the molecular and cellular level, depending on their structure and properties.
Action Environment
The action of (6-chloronaphthalen-2-yl)boronic acid can be influenced by various environmental factors. For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the Suzuki–Miyaura cross-coupling reactions in which it participates are typically carried out under specific conditions, such as in the presence of a palladium catalyst and a base . These conditions can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Future Directions
Boronic esters are highly valuable building blocks in organic synthesis . They have been applied extensively in glycoscience, including in drug delivery and in the sensing and separation of carbohydrate derivatives . The future of boronic ester research lies in further exploring these applications and developing new ones.
properties
IUPAC Name |
(6-chloronaphthalen-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BClO2/c12-10-4-2-7-5-9(11(13)14)3-1-8(7)6-10/h1-6,13-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSSVXQGTJXFPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870822-86-9 | |
| Record name | (6-chloronaphthalen-2-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2538410.png)

![Methyl 4-(((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2538414.png)
![Ethyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2538417.png)

![N-(2-chloro-4-fluorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2538420.png)
![Ethyl 6-acetyl-2-(4-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2538421.png)

![1-(2,6-Difluorophenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2538424.png)

![7,8-dimethoxy-5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2538427.png)
![6-Cyclopropyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2538428.png)
![[(6-Methylpyrimidin-4-yl)thio]acetic acid](/img/structure/B2538429.png)
![2-(ethylthio)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2538431.png)